molecular formula C9H7ClN2O B13023673 8-Chloro-5-methoxy-1,6-naphthyridine

8-Chloro-5-methoxy-1,6-naphthyridine

Cat. No.: B13023673
M. Wt: 194.62 g/mol
InChI Key: CDZMQPZOVJBCSR-UHFFFAOYSA-N
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Description

8-Chloro-5-methoxy-1,6-naphthyridine is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of chlorine and methoxy groups in the 1,6-naphthyridine core enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-methoxy-1,6-naphthyridine typically involves the functionalization of the 1,6-naphthyridine core. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 8-chloro-1,6-naphthyridine, is reacted with a methoxy-containing reagent under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-methoxy-1,6-naphthyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The naphthyridine core can be reduced to form dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Formation of substituted naphthyridines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro naphthyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of novel materials with unique electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 8-Chloro-5-methoxy-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of essential biochemical pathways. In the case of its anticancer activity, this compound may induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

8-Chloro-5-methoxy-1,6-naphthyridine can be compared with other naphthyridine derivatives, such as:

    8-Chloro-1,6-naphthyridine: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.

    5-Methoxy-1,6-naphthyridine: Lacks the chlorine atom, which may affect its ability to undergo nucleophilic substitution reactions.

    1,6-Naphthyridine: The parent compound without any substituents, used as a reference for studying the effects of functional groups on the naphthyridine core.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

8-chloro-5-methoxy-1,6-naphthyridine

InChI

InChI=1S/C9H7ClN2O/c1-13-9-6-3-2-4-11-8(6)7(10)5-12-9/h2-5H,1H3

InChI Key

CDZMQPZOVJBCSR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=N2)Cl

Origin of Product

United States

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